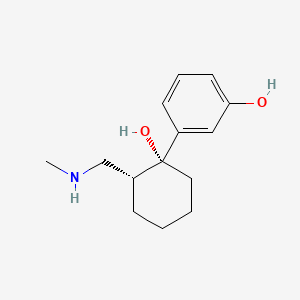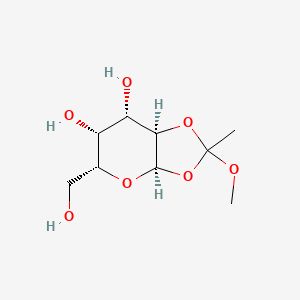
A-D-Galactopyranose 1,2-(methyl orthoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of A-D-Galactopyranose 1,2-(methyl orthoacetate) and related compounds involves multiple steps, including protection of hydroxyl groups, glycosylation reactions, and the formation of ortho esters. Bochkov and Kalinevitch (1974) described the synthesis of 3,6-anhydro-α-D-galactopyranose 1,2-(methyl orthoacetate) from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide, showcasing the methods used to synthesize such complex structures (Bochkov & Kalinevitch, 1974).
Molecular Structure Analysis
The molecular structure of A-D-Galactopyranose 1,2-(methyl orthoacetate) includes a galactopyranose ring with orthoacetate esters at the 1,2- positions. This structure is crucial for its reactivity and interaction with other molecules. Detailed studies on similar compounds, such as the X-ray crystallographic structure determination of methyl α-D-galactopyranoside 2,6-bis(sodium sulfate) · 2H2O by Lamba et al. (1993), provide insights into the spatial arrangement and potential reactive sites of these molecules (Lamba et al., 1993).
Chemical Reactions and Properties
A-D-Galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including glycosylation and transglycosylation. Zinin et al. (2002) explored the transglycosylation reaction catalyzed by β-galactosidase from Penicillium sp., using 1-O-Acetyl-beta-D-galactopyranose as a substrate, demonstrating the types of reactions these compounds can participate in (Zinin et al., 2002).
科学的研究の応用
Synthesis of Anhydro-D-Galactopyranose and Disaccharide Derivatives : A-D-Galactopyranose 1,2-(methyl orthoacetate) and its derivatives are synthesized for creating complex carbohydrate structures. The study by Bochkov and Kalinevitch (1974) in "Carbohydrate Research" details the synthesis of 3,6-anhydro-α-D-galactopyranose 1,2-(methyl orthoacetate) and its use in forming disaccharide derivatives (Bochkov & Kalinevitch, 1974).
Role in Glycosylation Reactions : Uriel et al. (2012) explored the use of Mannopyranose-derived methyl 1,2-orthoacetates, including A-D-Galactopyranose 1,2-(methyl orthoacetate), in glycosylation reactions. These compounds, when activated, function as glycosyl donors to form disaccharides (Uriel et al., 2012).
Application in Stereocontrolled Synthesis : The paper by Uriel et al. (2012) in "The Journal of Organic Chemistry" demonstrates the use of A-D-Galactopyranose 1,2-(methyl orthoacetate) in the stereocontrolled synthesis of 1α,1'β-disaccharides. This highlights its role in controlling the stereochemistry of carbohydrate derivatives (Uriel et al., 2012).
Ring-Opening Studies of Pyranose Orthoacetates : Saito et al. (1993) investigated the ring-opening behavior of acetylated pyranose-1,2-(ethyl orthoacetates), including A-D-Galactopyranose 1,2-(methyl orthoacetate), in acidic solvents. This study aids in understanding the structural dynamics of such sugar derivatives (Saito et al., 1993).
特性
IUPAC Name |
(3aR,5R,6R,7S,7aR)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNYCYJUCKMFG-OLIIZKGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 6-O-feruloylsucrose in rice cultivation, and how do its levels vary between different rice cultivars?
A1: 6-O-feruloylsucrose is a phenolic compound found in rice grains, particularly brown rice. It is one of the major phenylpropanoid glycosides that contribute to various health benefits associated with rice consumption. Studies have shown significant variations in the concentration of this compound across different rice cultivars [, ]. For instance, the conventional japonica-type cultivar Koshihikari exhibits a 57-162% higher concentration of 6-O-feruloylsucrose compared to the high-yielding indica-type cultivar Takanari []. This difference highlights the potential for breeding programs to develop rice varieties with enhanced nutritional profiles.
Q2: How does high air temperature during the ripening stage impact the accumulation of 6-O-feruloylsucrose and other related compounds in rice grains?
A2: Research suggests that high air temperature during rice ripening can significantly influence the accumulation of phenolic compounds, including 6-O-feruloylsucrose. Specifically, under high-temperature conditions, the concentration of 3',6-di-O-sinapoylsucrose, 3'-O-sinapoyl-6-O-feruloylsucrose, and 24-methylenecycloartanyl ferulate increases, while the concentration of cycloartenyl ferulate decreases []. Interestingly, the heat-tolerant rice cultivar Fusaotome displayed the highest concentration of 6-O-feruloylsucrose among the tested cultivars, suggesting a potential correlation between this compound and heat tolerance in rice [].
Q3: What are the potential health benefits associated with 6-O-feruloylsucrose, and what evidence supports these claims?
A3: 6-O-Feruloylsucrose, found in black rice bran, has shown promising α-glucosidase inhibitory activity in both in vitro and in silico studies []. This inhibitory effect suggests a potential role in managing blood sugar levels and addressing diabetes. Further supporting this notion, molecular docking simulations demonstrated favorable binding interactions between 6-O-feruloylsucrose and the active site residues of α-glucosidase []. While these findings highlight the potential health benefits of this compound, further research, including in vivo studies and clinical trials, is needed to confirm its efficacy and safety in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

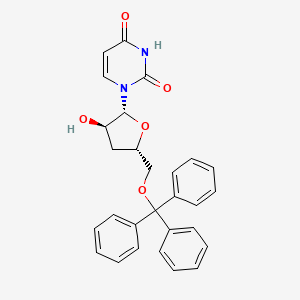
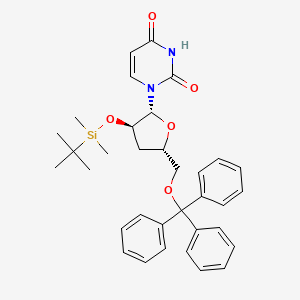


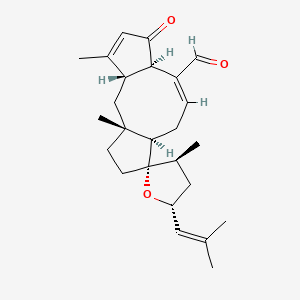
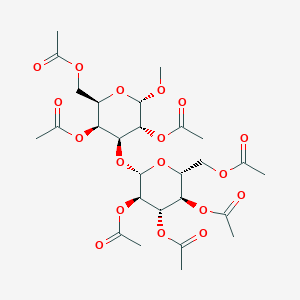
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)
